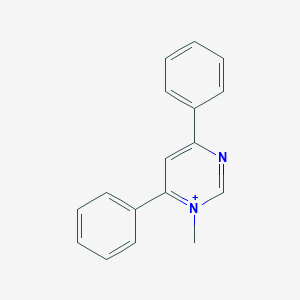
1-Methyl-4,6-diphenylpyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C17H15IN2. It is a pyrimidinium salt, characterized by the presence of a positively charged nitrogen atom within the pyrimidine ring, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide typically involves the reaction of 4,6-diphenylpyrimidine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or hydroxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like acetonitrile, ethanol, and water, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4,6-diphenylpyrimidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The positively charged nitrogen atom in the pyrimidine ring allows the compound to bind to negatively charged sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,6-diphenylpyrimidin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyridinium iodide: This compound is structurally similar but has a pyridinium ring instead of a pyrimidinium ring.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is a precursor to 1-Methyl-4-phenylpyridinium iodide and is also used in neurotoxicity studies.
The uniqueness of this compound iodide lies in its specific structure and the resulting chemical and biological properties, which make it valuable for a variety of research applications.
Eigenschaften
Molekularformel |
C17H15N2+ |
|---|---|
Molekulargewicht |
247.31g/mol |
IUPAC-Name |
1-methyl-4,6-diphenylpyrimidin-1-ium |
InChI |
InChI=1S/C17H15N2/c1-19-13-18-16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-13H,1H3/q+1 |
InChI-Schlüssel |
AECFSBAHQBFCIL-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C[N+]1=C(C=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















